molecular formula C17H26N2O B289672 N-(4-methyl-2-pyridinyl)-10-undecenamide

N-(4-methyl-2-pyridinyl)-10-undecenamide

Cat. No.: B289672
M. Wt: 274.4 g/mol
InChI Key: YSYVNWFPYVHZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)-10-undecenamide is a synthetic amide derivative characterized by a 10-undecenamide backbone (CH₂=CH(CH₂)₈CONH-) linked to a 4-methyl-2-pyridinyl group.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)undec-10-enamide

InChI

InChI=1S/C17H26N2O/c1-3-4-5-6-7-8-9-10-11-17(20)19-16-14-15(2)12-13-18-16/h3,12-14H,1,4-11H2,2H3,(H,18,19,20)

InChI Key

YSYVNWFPYVHZBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CCCCCCCCC=C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among undecenamide derivatives lie in the substituent attached to the amide nitrogen. Below is a comparison of molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amide Nitrogen Key Properties
N-(4-methyl-2-pyridinyl)-10-undecenamide* C₁₇H₂₄N₂O (inferred) ~280 (estimated) 4-methyl-2-pyridinyl Likely moderate polarity due to aromatic N-heterocycle
N-(4-nitrophenyl)undec-10-enamide C₁₇H₂₄N₂O₃ 304.4 4-nitrophenyl High polarity (NO₂ group); UV-active
N-(2-pyrimidinyl)-10-undecenamide C₁₅H₂₃N₃O 261.36 2-pyrimidinyl Enhanced hydrogen-bonding capacity
N-Isobutyl-10-undecenamide C₁₅H₂₉NO 239.4 isobutyl Low polarity; lipophilic
N-(2-Morpholinoethyl)-10-undecenamide C₁₇H₃₂N₂O₂ 296.45 2-morpholinoethyl Amphiphilic (morpholine moiety)

*Note: Exact data for this compound are extrapolated from analogs.

Enzyme Inhibition
  • Compound 8w (N-(4-methyl-2-pyridinyl)-acetamide derivative) : Exhibited moderate inhibition of α-glucosidase (IC₅₀ = 42.3 µM) and butyrylcholinesterase (BChE, IC₅₀ = 58.7 µM), attributed to its aromatic heterocycle and sulfur-containing oxadiazole group .
  • N-(2-pyrimidinyl)-10-undecenamide : Pyrimidine rings often confer antimicrobial activity; however, specific data are unreported .

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 4-methyl-2-pyridinyl, 4-nitrophenyl) improve enzyme inhibition due to π-π stacking and hydrogen bonding, while aliphatic groups (e.g., isobutyl) favor lipophilicity .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in N-(4-nitrophenyl) derivatives) may enhance reactivity but reduce solubility .

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